molecular formula C8H15BrClO5P B14338625 Ethyl bromo(chloro)(diethoxyphosphoryl)acetate CAS No. 101834-90-6

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate

Cat. No.: B14338625
CAS No.: 101834-90-6
M. Wt: 337.53 g/mol
InChI Key: IMPABOMWLNEFPV-UHFFFAOYSA-N
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Description

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate is a chemical compound with the molecular formula C8H16BrClO5P. It is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of bromo, chloro, and diethoxyphosphoryl groups attached to an acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bromo(chloro)(diethoxyphosphoryl)acetate typically involves the reaction of ethyl bromoacetate with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction proceeds via nucleophilic substitution, where the bromo group is replaced by the diethoxyphosphoryl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or esters.

    Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen, forming ethyl diethoxyphosphoryl acetate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted phosphonates or phosphonic esters.

    Oxidation: Phosphonic acids or esters.

    Reduction: Ethyl diethoxyphosphoryl acetate.

Scientific Research Applications

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonic acids.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl bromo(chloro)(diethoxyphosphoryl)acetate involves its reactivity with nucleophiles and electrophiles. The bromo and chloro groups act as leaving groups, facilitating nucleophilic substitution reactions. The diethoxyphosphoryl group can participate in coordination with metal ions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate can be compared with other similar compounds such as:

    Ethyl bromoacetate: Lacks the diethoxyphosphoryl group, making it less versatile in certain reactions.

    Ethyl chloroacetate: Similar to ethyl bromoacetate but with a chloro group instead of a bromo group.

    Diethyl phosphite: Contains the diethoxyphosphoryl group but lacks the acetate backbone.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

CAS No.

101834-90-6

Molecular Formula

C8H15BrClO5P

Molecular Weight

337.53 g/mol

IUPAC Name

ethyl 2-bromo-2-chloro-2-diethoxyphosphorylacetate

InChI

InChI=1S/C8H15BrClO5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3

InChI Key

IMPABOMWLNEFPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Br

Origin of Product

United States

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